molecular formula C7F14 B1211450 Perfluoro(methylcyclohexane) CAS No. 355-02-2

Perfluoro(methylcyclohexane)

Cat. No. B1211450
CAS RN: 355-02-2
M. Wt: 350.05 g/mol
InChI Key: QIROQPWSJUXOJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Perfluoro(methylcyclohexane) and related fluorinated heterocycles often involves reactions with bifunctional nucleophiles, leading to the formation of various fluorinated compounds. For instance, Perfluoro(1,2-epoxycyclohexane) reacts with urea, thiourea, and benzene-1,2-diamine via the opening of the oxirane ring and subsequent heterocyclization, producing fluorinated benzimidazole, 1,3-benzothiazole, and phenazine derivatives, respectively (Filyakova et al., 2014).

Molecular Structure Analysis

The gas-phase structure of Perfluoro(methylcyclohexane) has been studied using gas electron diffraction (GED), revealing low symmetry in molecules with heavy peripheral atoms. The study focused on the conformer with the CF3 group in an equatorial position, indicating a preference for this conformation due to its lower energy compared to the axial conformer (Kafka et al., 2010).

Chemical Reactions and Properties

The reactivity of Perfluoro(methylcyclohexane) towards various chemical reactions is a subject of ongoing research. For example, its derivatives have been explored for the synthesis of fluorinated macrocycles and heterocycles, demonstrating its versatility in organic synthesis (Lin et al., 1994).

Physical Properties Analysis

Plasma-polymerized Perfluoro(methylcyclohexane) coatings have been studied for their deposition kinetics, morphology, and surface energy, highlighting the potential for modifying surface characteristics of materials. The plasma polymerization process under cold plasma conditions produces pore-free, uniform films, with the properties of the film being highly dependent on the plasma processing conditions (Tran et al., 2005).

Chemical Properties Analysis

The chemical properties of Perfluoro(methylcyclohexane) include its reactions under various conditions, leading to the formation of a wide range of fluorinated compounds. These properties are crucial for its applications in chemical synthesis, where its reactivity and stability under different conditions are of particular interest. Studies such as the electrochemical fluorination of related compounds provide insights into the pathways for synthesizing perfluorobicyclic ethers and other complex structures (Abe et al., 1980).

Scientific Research Applications

Defluorination of Per- and Polyfluoroalkyl Substances (PFAS)

  • Scientific Field : Environmental Science
  • Application Summary : Perfluoro(methylcyclohexane) is used in the rapid defluorination of 22 PFAS species using a high-photon-flux medium-pressure UV/sulfite process .
  • Methods of Application : The process involves irradiating sulfite with medium-pressure UV light. The defluorination rates followed pseudo first-order kinetics .
  • Results : The process was found to be faster and less subject to the effects of pH and dissolved oxygen concentrations than lower energy systems, likely due to the greater number of hydrated electrons produced .

Solvent for Determining Fluorophilicity

  • Scientific Field : Organic Chemistry
  • Application Summary : Perfluoro(methylcyclohexane) is used as a solvent to determine the fluorophilicity of hydrocarbon and fluorocarbon-functionalized nicotinic acid esters .
  • Methods of Application : The compound is used as a solvent in which the esters are dissolved, and their fluorophilicity is then determined .
  • Results : The results of this application were not specified in the sources I found .

Ingredient for Fluorous Biphase Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : Perfluoro(methylcyclohexane) combines with chloroform and acts as an ingredient for fluorous biphase reactions .
  • Methods of Application : The compound is mixed with chloroform to create a fluorous biphase system, which is then used in various reactions .
  • Results : The results of this application were not specified in the sources I found .

Synthesis of Perfluoro-2-methylcyclohex-1-enolate

  • Scientific Field : Organic Chemistry
  • Application Summary : Perfluoro(methylcyclohexane) can be used as a reactant to synthesize perfluoro-2-methylcyclohex-1-enolate .
  • Methods of Application : The compound undergoes a photochemical reaction with tetrabutylammonium iodide in water to produce perfluoro-2-methylcyclohex-1-enolate .
  • Results : The results of this application were not specified in the sources I found .

Heat Transfer Agent

  • Scientific Field : Thermodynamics
  • Application Summary : Perfluoro(methylcyclohexane) is used as a heat transfer agent due to its high thermal stability .
  • Methods of Application : The compound is used in systems where heat needs to be transferred efficiently from one place to another .
  • Results : The results of this application were not specified in the sources I found .

Dielectric Fluid

  • Scientific Field : Electrical Engineering
  • Application Summary : Perfluoro(methylcyclohexane) is used as a dielectric fluid, which is a material that does not conduct electricity but can be polarized by an applied electric field .
  • Methods of Application : The compound is used in electrical systems where it is important to prevent the flow of electric charge .
  • Results : The results of this application were not specified in the sources I found .

Solvent for Gases

  • Scientific Field : Physical Chemistry
  • Application Summary : Perfluoro(methylcyclohexane) is used as a solvent for gases due to its unique physical properties .
  • Methods of Application : The compound is used to dissolve various gases for different experimental procedures .
  • Results : The results of this application were not specified in the sources I found .

Perfluorocarbon Tracer

  • Scientific Field : Environmental Science
  • Application Summary : Perfluoro(methylcyclohexane) can be used as a perfluorocarbon tracer due to its ability to be detected at extremely low concentrations .
  • Methods of Application : The compound is released into the environment and its movement is tracked to understand various environmental processes .
  • Results : The results of this application were not specified in the sources I found .

Future Directions

There is an incomplete understanding of the range of compounds that they comprise in differing products . There are analytical uncertainties identifying PFAS and estimating the concentrations of the total PFAS load individual molecules remain unknown .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(trifluoromethyl)cyclohexane
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InChI

InChI=1S/C7F14/c8-1(7(19,20)21)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIROQPWSJUXOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7F14
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DSSTOX Substance ID

DTXSID5059874
Record name Perfluoromethylcyclohexane
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Molecular Weight

350.05 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Perfluoromethylcyclohexane
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Product Name

Perfluoro(methylcyclohexane)

CAS RN

355-02-2
Record name Perfluoro(methylcyclohexane)
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Record name Perfluoromethylcyclohexane
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Record name Perfluoro(methylcyclohexane)
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Record name Cyclohexane, 1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(trifluoromethyl)-
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Record name PERFLUOROMETHYLCYCLOHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro(methylcyclohexane)

Citations

For This Compound
622
Citations
S Xu, L Ballard, YJ Kim, J Jonas - The Journal of Physical …, 1995 - ACS Publications
The dynamic behaviors of methylcyclohexane (MCH) and perfluoro (methylcyclohexane)(PFMCH) liquids confined to porous silica glasses preparedby the sol-gel process are compared…
Number of citations: 27 pubs.acs.org
GR Kafka, SL Masters, DA Wann… - The Journal of …, 2010 - ACS Publications
When refining structures using gas electron diffraction (GED) data, assumptions are often made in order to reduce the number of required geometrical parameters. Where these relate to …
Number of citations: 3 pubs.acs.org
ME Sigman, MB Wise, MR Guerin, TM McCoig… - 2000 …, 2000 - technicalreports.ornl.gov
On February 14 and 15, 2000, a demonstration of current perfluorocarbon tagging technology and the future potential of these methods was held at Oak Ridge National Laboratory (…
Number of citations: 6 technicalreports.ornl.gov
JM Genco - 1965 - search.proquest.com
… Density of Liquid Perfluoro-methylcyclohexane … Comparison of the Infra-red Adsorption Spectra for the Perfluoro-methylcyclohexane Sample with Literature Data..................................... …
Number of citations: 2 search.proquest.com
NK Dutta, ND Tran… - Journal of Polymer Science …, 2005 - Wiley Online Library
Scanning thermal microscopy (SThM) has been used for the visualization and characterization of an ultrathin plasma polymer film of perfluoro(methylcyclohexane) at a submicrometer …
Number of citations: 14 onlinelibrary.wiley.com
ND Tran, NK Dutta, NR Choudhury - Thin Solid Films, 2005 - Elsevier
Plasma polymerization of perfluoro (methylcyclohexane) was carried out under cold plasma process operated at 13.56 MHz to deposit pore-free, uniform, ultra-thin film on an ethylene …
Number of citations: 16 www.sciencedirect.com
MG Bernardo-Gil, MA Ribeiro, LJS Soares - 1993 - repositorium.sdum.uminho.pt
Vapor - liquid equilibrium data for the binary systems: Perfluoromethylcyclohexane + n-Hexane and Perfluoromethylcyclohexane + 1-Hexene were determined at 93.3 KPa and 328.15 K…
Number of citations: 8 repositorium.sdum.uminho.pt
HL Clever, JH Saylor, PM Gross - The Journal of Physical …, 1958 - ACS Publications
… Figure 1 shows the 5 against AH plot for the five rare gases in methylcyclohexaneand perfluoromethylcyclohexane as well as the values for benzene, cyclohexane, n-hexane and …
Number of citations: 36 pubs.acs.org
JM Genco, AS Teja, WB Kay - Journal of Chemical and …, 1980 - ACS Publications
… It is apparent from Figure 1 that each of the isomers of hexane exhibit, with perfluoromethylcyclohexane, the characteristic minimum in critical temperature associated with the formation …
Number of citations: 26 pubs.acs.org
M Strejc, K Řehák, P Beier… - Journal of Chemical & …, 2014 - ACS Publications
Liquid–liquid equilibrium data for ternary systems hexafluoroisopropanol + perfluorocarbon (namely perfluoro(n-hexane) or perfluoro(methylcyclohexane)) + water or methanol were …
Number of citations: 3 pubs.acs.org

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